

4-Methoxy-2(1H)-pyridinone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

Cat. No.: B372789

[Get Quote](#)

Technical Guide: 4-Methoxy-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-2(1H)-pyridinone**, a heterocyclic organic compound. The document details its chemical and physical properties, available synthesis protocols, and discusses the known biological activities of the broader class of pyridinones, providing context for its potential applications in research and drug development.

Core Compound Information

CAS Number: 52545-13-8[\[1\]](#)

Molecular Formula: C₆H₇NO₂

Molecular Weight: 125.13 g/mol [\[2\]](#)

Synonyms: 4-Methoxy-2-pyridone, 4-Methoxypyridin-2-ol, 2(1H)-Pyridinone, 4-methoxy-[[1](#)][[2](#)]

Physicochemical Data

The following table summarizes the key physicochemical properties of **4-Methoxy-2(1H)-pyridinone**.

Property	Value	Reference
Melting Point	101-102 °C	[2]
Boiling Point (Predicted)	355.1 ± 42.0 °C at 760 mmHg	[2]
Density (Predicted)	1.16 ± 0.1 g/cm ³	[2]
pKa (Predicted)	11.08 ± 0.10	[2]
Appearance	Yellow to brown solid	[2]

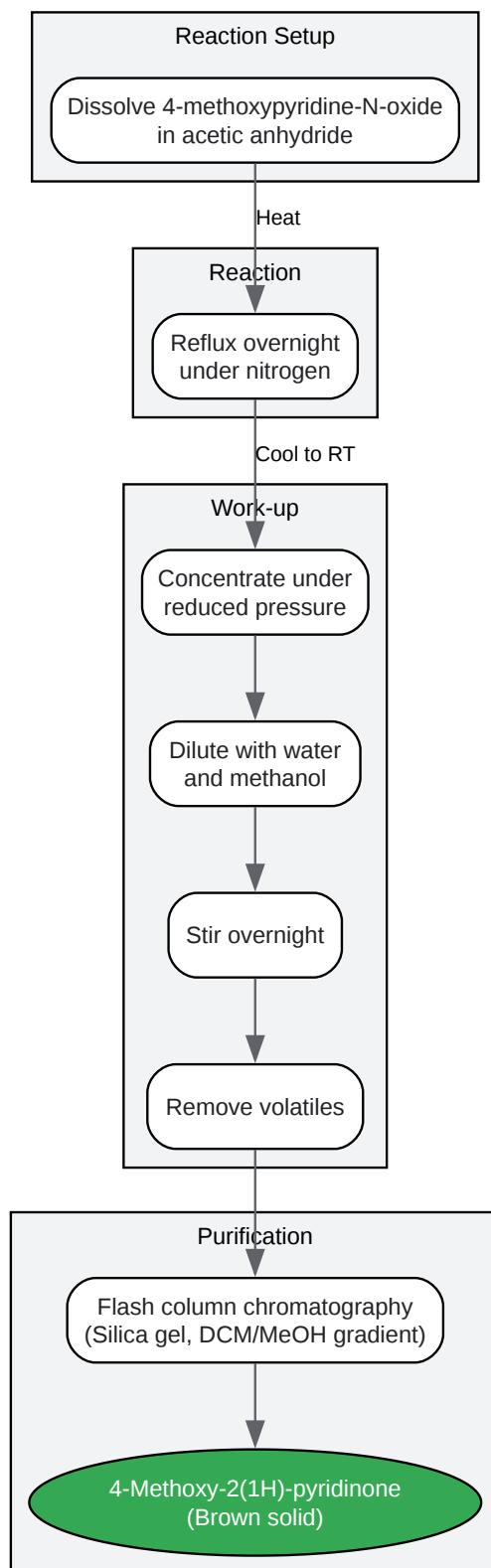
Synthesis Protocols

A documented method for the synthesis of **4-Methoxy-2(1H)-pyridinone** involves the treatment of 4-methoxypyridine-N-oxide with acetic anhydride.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide

Objective: To synthesize **4-Methoxy-2(1H)-pyridinone**.

Materials:


- 4-methoxypyridine-N-oxide (1.5 g, 11.98 mmol)
- Acetic anhydride (45 mL)
- Distilled water
- Methanol
- Dichloromethane
- Silica gel for column chromatography

Procedure:

- Dissolve 4-methoxypyridine-N-oxide in acetic anhydride in a suitable reaction vessel.

- Heat the mixture to reflux overnight under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the solution under reduced pressure to remove the acetic anhydride.
- Dilute the residue with distilled water (15 mL) and methanol (15 mL).
- Stir the mixture overnight at room temperature.
- Remove all volatile components under reduced pressure.
- Purify the residue by flash column chromatography using a silica gel column and a dichloromethane/methanol gradient (from 0% to 10% methanol).
- The final product, 4-methoxy-2-pyridinone, is obtained as a brown solid (1.1 g, 71% yield).[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Methoxy-2(1H)-pyridinone**.

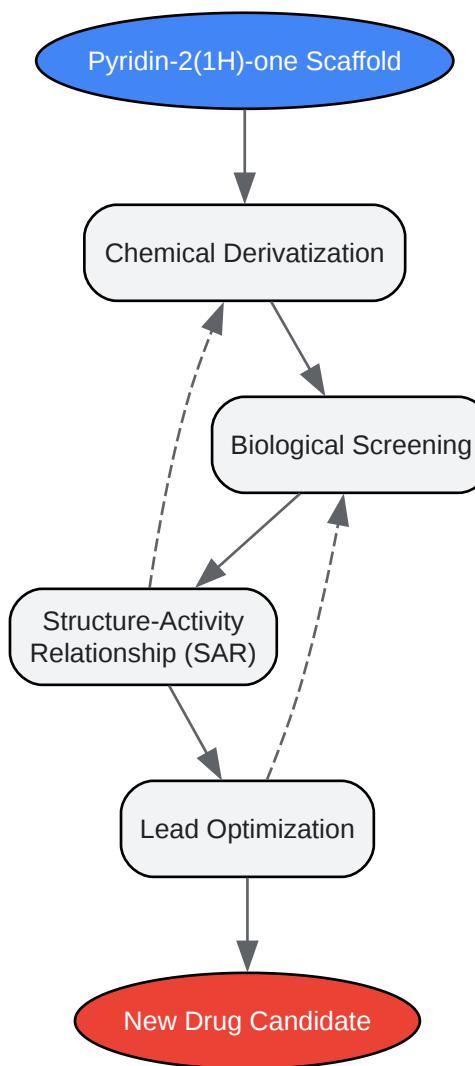
Biological Activity and Potential Applications

While specific biological data for **4-Methoxy-2(1H)-pyridinone** is not extensively documented in publicly available literature, the pyridin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This structural motif is recognized for its ability to engage in various biological interactions, suggesting a broad potential for therapeutic applications.

Derivatives of pyridin-2(1H)-one have demonstrated a wide array of pharmacological activities, including:

- Antiviral: As inhibitors of HIV-1 reverse transcriptase and hepatitis B virus (HBV) DNA replication.[3]
- Antimalarial: Targeting multiple stages of the malaria parasite.[4]
- Antifungal: Exhibiting fungitoxic activity, for instance, against *Candida albicans*.[5]
- Analgesic: Showing potent anti-allodynic effects in models of inflammatory pain.[6]
- Phytotoxic: Acting as herbicides.[7]
- Anti-cancer: With some derivatives showing antitumoral properties.[7]

The diverse biological activities of pyridinone derivatives make **4-Methoxy-2(1H)-pyridinone** a valuable starting material or fragment for the synthesis of novel therapeutic agents. Its structure offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.


Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways modulated by **4-Methoxy-2(1H)-pyridinone**. However, the mechanisms of action for other pyridinone-containing compounds have been studied. For example, certain antimalarial 4(1H)-pyridones are known to inhibit the cytochrome bc₁ complex, which is crucial for the electron transport chain in *Plasmodium falciparum*.[4] Other pyridinone derivatives have been identified as

inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a mechanism of action for certain herbicides.

Given the lack of specific data for **4-Methoxy-2(1H)-pyridinone**, its mechanism of action and potential effects on cellular signaling pathways remain an area for future investigation. Researchers may consider screening this compound against various biological targets to elucidate its pharmacological profile.

Logical Relationship of Pyridinone Research

[Click to download full resolution via product page](#)

Caption: General workflow for pyridinone-based drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 4-Methoxy-pyridin-2-ol | 52545-13-8 [chemicalbook.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methoxy-2(1H)-pyridinone CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b372789#4-methoxy-2-1h-pyridinone-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b372789#4-methoxy-2-1h-pyridinone-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com